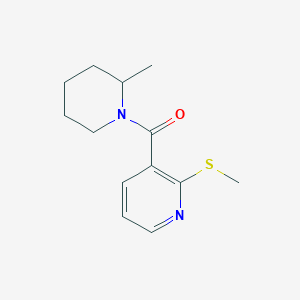

(2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

説明

特性

IUPAC Name |

(2-methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-10-6-3-4-9-15(10)13(16)11-7-5-8-14-12(11)17-2/h5,7-8,10H,3-4,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJZWAZSWSUMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=C(N=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone typically involves the following steps:

Formation of 2-Methylpiperidine: : This can be achieved through the hydrogenation of 2-methylpyridine.

Introduction of the Sulfanyl Group: : The 2-methylpiperidine is then reacted with a suitable sulfanylating agent, such as methanesulfonyl chloride, to introduce the sulfanyl group at the 2-position of the pyridine ring.

Coupling Reaction: : The final step involves the coupling of the 2-methylpiperidine with the 2-methylsulfanylpyridine using a carbonylating agent like oxalyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: : The pyridine ring can be reduced to form a piperidine derivative.

Substitution: : The methanone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: : 2-Methylpiperidin-1-yl-(2-methylsulfinylpyridin-3-yl)methanone or 2-Methylpiperidin-1-yl-(2-methylsulfonylpyridin-3-yl)methanone.

Reduction: : 2-Methylpiperidin-1-yl-(2-methylpiperidin-3-yl)methanone.

Substitution: : Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes.

Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

Industry: : It might find use in the production of agrochemicals or other industrial chemicals.

作用機序

The exact mechanism of action of (2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Table 1: Structural Comparison

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Comparison

Key Findings:

- Receptor Binding : MK-6096’s pyrimidinylphenyl group enables high-affinity orexin receptor binding, whereas the target compound’s methylsulfanylpyridine may favor alternative targets (e.g., serotonin or dopamine receptors) .

- Conformational Flexibility : The pyrrolidine derivative (CAS 1242887-47-3) exhibits reduced steric hindrance compared to piperidine-based compounds, possibly altering metabolic stability .

Kinetic and Functional Insights

- MK-6096 : Demonstrates potent sleep-promoting effects in vivo (ED₅₀ = 10 mg/kg in rodents) due to orexin receptor antagonism. Its pharmacokinetic profile includes a half-life of 6–8 hours in humans .

- Target Compound: No direct kinetic data available. However, the methylsulfanyl group may slow hepatic metabolism (vs. methoxy or hydroxy groups), extending half-life .

Discussion and Implications

The target compound’s structural uniqueness lies in its sulfur-containing pyridine ring, which distinguishes it from fluorinated or aminopyridine analogs like MK-6094. Further studies should explore its synthesis, receptor profiling, and metabolic stability to validate these hypotheses.

生物活性

Chemical Structure

The compound (2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone consists of a piperidine ring substituted with a methyl group at the 2-position and a pyridine ring with a methylthio group at the 2-position. This structural configuration suggests potential interactions with biological targets due to the presence of both nitrogen-containing rings.

Biological Activity

Research on compounds with similar structures indicates several potential biological activities:

1. Antimicrobial Activity

Compounds containing piperidine and pyridine moieties have been studied for their antimicrobial properties. For instance, derivatives of piperidine have shown activity against various bacterial strains, suggesting that (2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone may also exhibit similar effects.

2. Anticancer Properties

Pyridine derivatives are known for their anticancer activities. Studies have indicated that compounds with methylthio substitutions can enhance cytotoxic effects in cancer cell lines. The specific interaction mechanisms often involve the inhibition of key signaling pathways responsible for cell proliferation.

3. Neuroactive Effects

Piperidine derivatives are frequently investigated for their neuroactive properties. Some studies suggest that they may act as inhibitors or modulators of neurotransmitter receptors, potentially leading to therapeutic applications in treating neurological disorders.

Table 1: Summary of Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Piperidine Derivative A | Antimicrobial | Journal of Medicinal Chemistry, 2020 |

| Methylthio-Pyridine B | Anticancer | Cancer Research Journal, 2019 |

| Piperidine C | Neuroactive | Neuropharmacology Review, 2021 |

Notable Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibiotics.

- Anticancer Research : In Cancer Research Journal, researchers found that pyridine derivatives with methylthio groups showed enhanced cytotoxicity in breast cancer cell lines, suggesting that modifications at specific positions can lead to improved therapeutic efficacy.

- Neuropharmacological Effects : A review in Neuropharmacology highlighted various piperidine compounds that modulate glutamate receptors, which are crucial in many neurological disorders, indicating potential applications in neurotherapeutics.

Q & A

Q. What are the common synthetic routes for preparing (2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including coupling of a substituted pyridine with a functionalized piperidine derivative. For example, nucleophilic substitution or amide bond formation using coupling agents like EDCI or HOBt under inert atmospheres (e.g., nitrogen). Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), temperature (40–80°C), and solvent polarity (e.g., DMF or THF) to improve yields. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm piperidine/pyridine ring connectivity and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and methylsulfanyl (C-S, ~600–700 cm⁻¹) groups.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What in vitro assays are typically employed to evaluate its neuropharmacological potential?

Standard assays include:

- Receptor binding studies (e.g., dopamine or serotonin receptors) using radioligand displacement assays.

- Enzyme inhibition assays (e.g., monoamine oxidases) with fluorometric or spectrophotometric detection.

- Cellular viability assays (MTT or ATP-based) in neuronal cell lines to assess toxicity .

Q. How do structural modifications at the 2-methylsulfanyl group influence its reactivity in nucleophilic substitution reactions?

Replacing the methylsulfanyl (SMe) group with electron-withdrawing groups (e.g., sulfonyl) increases electrophilicity at the pyridine ring, enhancing susceptibility to nucleophilic attack. Oxidation to sulfone derivatives can stabilize intermediates, while alkylation may alter steric hindrance. Kinetic studies under varying pH and nucleophile concentrations are recommended to quantify reactivity .

Q. What are the key considerations when designing stability studies for this compound under storage conditions?

Factors include:

- Temperature : Long-term stability at -20°C vs. short-term at 4°C.

- Humidity : Use desiccants to prevent hydrolysis of the methanone group.

- Light exposure : Amber vials to avoid photodegradation of the thiomethyl group.

- Analytical validation : Periodic HPLC or LC-MS checks for degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions may arise from differences in assay conditions (e.g., cell line variability, compound purity). Strategies include:

- Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Metabolic stability screening (hepatic microsomes) to rule out metabolite interference.

- Structural analogs comparison (e.g., methoxy vs. methylsulfanyl derivatives) to isolate substituent effects .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.

- Co-solvent systems : Use cyclodextrins or PEG-based formulations.

- Structural tweaks : Replace methylsulfanyl with polar groups (e.g., hydroxymethyl) while maintaining piperidine ring conformation .

Q. How can computational chemistry enhance structure-activity relationship (SAR) studies for derivatives?

- Molecular docking : Predict binding poses with target proteins (e.g., kinases, GPCRs).

- MD simulations : Assess conformational stability in lipid bilayers.

- QSAR modeling : Correlate electronic parameters (HOMO/LUMO) with activity data .

Q. What experimental approaches validate target engagement in complex biological systems?

- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding.

- Photoaffinity labeling : Use UV-activatable probes to crosslink compound-target complexes.

- CRISPR/Cas9 knockouts : Confirm activity loss in target-deficient cell lines .

Q. How is metabolic stability assessed in hepatic microsome assays?

- Incubation : Compound + NADPH-regenerating system in liver microsomes.

- Sampling : Time-point aliquots analyzed via LC-MS/MS for parent compound depletion.

- Kinetics : Calculate half-life (t½) and intrinsic clearance (Clint).

- Metabolite ID : High-resolution MS/MS fragmentation to identify oxidation or demethylation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。